[5-(3-Furoyl)-2-thienyl]acetic acid
Description
Properties
IUPAC Name |
2-[5-(furan-3-carbonyl)thiophen-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4S/c12-10(13)5-8-1-2-9(16-8)11(14)7-3-4-15-6-7/h1-4,6H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARJRKIORVRZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)C2=CC=C(S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Like many small molecules, it is likely to interact with its targets via non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Biochemical Pathways
The biochemical pathways affected by “[5-(3-Furoyl)-2-thienyl]acetic acid” are currently unknown. These reactions constitute the initial steps of the biological pathways for furfural and 5-hydroxymethylfurfural (HMF) degradation.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of “this compound” are currently unknown. The compound’s effects will depend on its specific biological targets and the nature of its interactions with these targets.
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the biological system in which the compound is acting.
Biochemical Analysis
Biochemical Properties
[5-(3-Furoyl)-2-thienyl]acetic acid plays a significant role in biochemical reactions, particularly in the context of microbial degradation of furanic compounds. It interacts with various enzymes and proteins involved in the degradation pathways of furanic aldehydes. For instance, enzymes such as furoyl-CoA dehydrogenase are crucial in converting furanic compounds into less toxic forms . The interactions between this compound and these enzymes facilitate the detoxification process, making it an essential component in microbial metabolism.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that furanic compounds, including this compound, can induce oxidative stress in cells, leading to changes in gene expression and metabolic pathways . These changes can affect cell viability and function, highlighting the importance of understanding the cellular effects of this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes involved in the degradation of furanic compounds. For example, the binding of this compound to furoyl-CoA dehydrogenase results in the conversion of toxic furanic aldehydes into less harmful compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound can undergo degradation under certain conditions, affecting its long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, emphasizing the need for careful monitoring of its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that low doses of this compound can have beneficial effects on cellular metabolism, while high doses may result in toxic or adverse effects . Threshold effects have been observed, where specific dosages lead to significant changes in cellular function and viability. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of furanic compounds. It interacts with enzymes such as furoyl-CoA dehydrogenase and other cofactors to facilitate the conversion of toxic aldehydes into less harmful compounds . These metabolic pathways are essential for maintaining cellular homeostasis and preventing the accumulation of toxic intermediates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . Understanding the transport mechanisms is vital for optimizing the use of this compound in biochemical applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell . These localization patterns can influence the efficacy of this compound in biochemical reactions and its interactions with other biomolecules.
Biological Activity
[5-(3-Furoyl)-2-thienyl]acetic acid is an organic compound notable for its unique structural features, including the presence of furan and thiophene rings. These heterocyclic structures are associated with various biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 223.25 g/mol. The synthesis typically involves acylation reactions, particularly Friedel-Crafts acylation, where thiophene derivatives react with furan-3-carboxylic acid in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions are crucial to avoid hydrolysis of the acyl chloride, ensuring the formation of the desired compound.
The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or modulating receptor functions. This mechanism underlies its pharmacological effects.
Antioxidant Activity
Research indicates that compounds containing furan and thiophene moieties exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its structural characteristics that enhance membrane permeability and disrupt bacterial function.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases. This activity may be linked to the modulation of pro-inflammatory cytokines and pathways.
Case Studies
- Antioxidant Evaluation : In a study assessing the antioxidant capacity of several thiophene derivatives, this compound showed a significant reduction in reactive oxygen species (ROS) levels, indicating its potential as a therapeutic agent for oxidative stress-related conditions.
- Antimicrobial Testing : A clinical trial evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent.
- Anti-inflammatory Mechanism : Research involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with this compound led to decreased levels of TNF-α and IL-6, highlighting its role in modulating inflammatory responses.
Data Table: Biological Activities
| Activity Type | Methodology | Observations |
|---|---|---|
| Antioxidant | DPPH assay | Significant reduction in ROS levels |
| Antimicrobial | MIC determination | MIC = 32 µg/mL for S. aureus |
| Anti-inflammatory | ELISA for cytokines | Decreased TNF-α and IL-6 levels |
Scientific Research Applications
Applications in Medicinal Chemistry
-
Antimicrobial Activity :
- Research indicates that compounds similar to [5-(3-Furoyl)-2-thienyl]acetic acid exhibit significant antimicrobial properties. These derivatives can be synthesized to enhance their effectiveness against various pathogens .
- Case Study : A study demonstrated that derivatives of furan compounds showed broad-spectrum antibacterial activity, suggesting potential applications in developing new antibiotics .
-
Anti-inflammatory Properties :
- The compound has been evaluated for its anti-inflammatory effects, which are essential in treating conditions like arthritis and other inflammatory diseases.
- Case Study : In vitro studies have shown that furan derivatives can inhibit pro-inflammatory cytokines, indicating their potential as therapeutic agents for inflammatory diseases .
-
Anticancer Potential :
- The unique structure of this compound may contribute to its anticancer properties. Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells.
- Case Study : Research on related furan compounds revealed cytotoxic effects on various cancer cell lines, highlighting the potential for developing new anticancer drugs .
Applications in Organic Synthesis
-
Synthetic Intermediates :
- This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity can be harnessed in various synthetic pathways.
- Example : It can be used in the synthesis of thiophene-based pharmaceuticals, enhancing the diversity of chemical libraries available for drug discovery.
-
Dyes and Pigments :
- The compound's unique chromophoric properties make it suitable for applications in dye synthesis. Thiophene derivatives are often used in producing vibrant colors for textiles and plastics.
- Application Example : Research indicates that thiophene derivatives can be employed as intermediates in dye production, leading to more environmentally friendly dyeing processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of [5-(3-Furoyl)-2-thienyl]acetic acid, highlighting differences in substituents and their impact on physicochemical properties:
Key Observations:
- Acidity : The pKa of furan-triazole hybrids (~3.15) suggests moderate acidity, likely due to the electron-withdrawing effects of the triazole and thioether groups .
Preparation Methods
Condensation of Acetoacetic Esters with Aldehydes or Dicarbonyl Compounds
One classical approach involves the condensation of acetoacetic ester derivatives with aldehydes or dicarbonyl compounds under acidic or basic conditions to form substituted furans and thiophenes with carboxylic acid side chains.
- For example, acetoacetic ester reacts with glyoxal or benzoylacetic esters to form β-substituted furan derivatives, which can be further functionalized to introduce the acetic acid group.
- The reaction proceeds via the formation of 1,4-dicarbonyl intermediates, which cyclize to give the furan ring substituted at the 3-position with the acyl group.
Halogenated Dioxobutanoic Acid Esters as Precursors
Another method involves the use of halogenated 2,4-dioxobutanoic acid methyl esters as starting materials, which undergo nucleophilic substitution with amines or thioamides to build heterocyclic systems.
- For instance, 3-chloro-4-furan-2-yl-2,4-dioxobutyric acid methyl ester can be reacted with pyrrolidine or piperidine carbothioamides to yield intermediates that can be converted into the target acid after hydrolysis.
- This method allows selective introduction of the furoyl group and facilitates subsequent transformations.
Acylation and Ester Hydrolysis
- Acylation of thiophene derivatives with furoyl chlorides or related acylating agents introduces the 3-furoyl substituent at the 5-position of the thiophene ring.
- The acetic acid side chain is often installed as an ester (e.g., methyl or ethyl ester), which is later hydrolyzed under acidic or basic conditions to yield the free acid.
Detailed Research Findings and Data
Additional Notes on Reaction Conditions
- Refluxing in methanol or ethanol is common during condensation and substitution steps to ensure complete reaction.
- pH adjustment (e.g., to pH 8 with NaOH) is used after reaction completion to precipitate the acid product.
- Recrystallization from suitable solvents (ethanol, ethanol-DMF mixtures) is employed to purify the final acid or intermediates.
- Hydrazine hydrate treatment can be used in related heterocyclic synthesis steps but is less relevant for direct preparation of this acid.
Summary of Preparation Routes
| Method Type | Description | Advantages | Limitations |
|---|---|---|---|
| Condensation of acetoacetic esters with glyoxal or benzoylacetic esters | Builds substituted furan rings with acetic acid side chain | Well-established, scalable | May require careful control of reaction conditions |
| Halogenated dioxobutanoic acid esters + carbothioamides | Allows selective heterocyclic ring formation with furoyl substitution | High selectivity, good yields | Requires preparation of halogenated esters |
| Acylation of thiophene derivatives with furoyl chlorides | Direct introduction of 3-furoyl group | Straightforward acylation step | Requires preparation of furoyl chloride |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of [5-(3-Furoyl)-2-thienyl]acetic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 3-furoyl chloride with a thienylacetic acid precursor. Key steps include:
- Condensation reactions : Refluxing intermediates in acetic acid with sodium acetate as a base (e.g., analogous to methods in ).
- Catalytic cyclization : Use of acidic catalysts like boron trifluoride diethyl etherate for ring closure (see ).
- Purification : Recrystallization from dimethylformamide (DMF)/acetic acid mixtures or column chromatography ( ).
- Critical Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize by-products.
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., centrosymmetric dimers via O–H⋯O interactions, as in ).
- Spectroscopic techniques :
- NMR : Analyze thienyl and furoyl proton environments (¹H/¹³C NMR).
- FT-IR : Confirm carbonyl (C=O) and hydroxyl (O–H) stretches.
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection for purity assessment ( ).
Q. What are the standard protocols for isolating this compound from reaction mixtures?
- Methodological Answer :
- Precipitation : Acidify the reaction mixture to protonate the carboxylic acid group, inducing crystallization.
- Solvent extraction : Use ethyl acetate/water partitioning to remove polar impurities.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal yield and purity ( ).
Advanced Research Questions
Q. How can computational modeling elucidate the electronic and reactive properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for nucleophilic/electrophilic reactions ().
- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra to correlate experimental absorbance maxima with theoretical transitions.
- Molecular docking : Assess binding affinity to biological targets (e.g., enzymes) using software like AutoDock Vina.
Q. What strategies address structural disorder observed in X-ray diffraction (XRD) studies of this compound?
- Methodological Answer :
- Occupancy refinement : Use software (e.g., SHELXL) to model thienyl/furoyl ring-flipping disorder, assigning partial occupancies (e.g., 91.3:8.7 ratio in ).
- Thermal parameter analysis : Evaluate anisotropic displacement parameters (ADPs) to distinguish static disorder from thermal motion.
- Low-temperature data collection : Reduce thermal vibrations to improve resolution ( ).
Q. How do structural modifications (e.g., substituent effects) influence the biological activity of thienylacetic acid derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies :
- In vitro assays : Test analogs for enzyme inhibition (e.g., esterase activity via α-naphthyl acetate staining, as in ).
- Pharmacokinetic profiling : Measure logP (lipophilicity) and plasma stability to assess bioavailability.
- Comparative crystallography : Resolve binding modes of analogs with target proteins to identify critical interactions ( ).
Q. What experimental approaches resolve contradictions in reactivity data between computational predictions and empirical observations?
- Methodological Answer :
- Kinetic studies : Conduct time-resolved NMR or UV-Vis experiments to monitor reaction intermediates.
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled reactants to trace mechanistic pathways.
- Multivariate analysis : Apply statistical tools (e.g., PCA) to identify outliers in datasets ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
